molecular formula C8H13NO B3043941 diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol CAS No. 95630-78-7

diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol

Cat. No.: B3043941
CAS No.: 95630-78-7
M. Wt: 139.19 g/mol
InChI Key: PDEGCYLJROJFDB-OSMVPFSASA-N
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Description

diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol (CAS: 95630-78-7) is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with an amino group at the 3-position and a hydroxymethyl group at the 2-position, both in the diexo stereochemical configuration. This compound is a chiral building block with applications in asymmetric synthesis, organocatalysis, and materials science. Its rigid bicyclic framework and functional groups enable precise stereochemical control in reactions such as Diels-Alder cycloadditions and chiral ligand design .

Properties

IUPAC Name

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-6-2-1-5(3-6)7(8)4-10/h1-2,5-8,10H,3-4,9H2/t5-,6+,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGCYLJROJFDB-OSMVPFSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fly-Ash Catalyzed Diels-Alder Reaction

In a study by Macedonian Journal of Chemistry and Chemical Engineering (2017), fly-ash was employed as a heterogeneous catalyst for the aqueous-phase synthesis of structurally analogous bicycloheptane methanones. The protocol involves:

  • Reacting 5-chloro-2-thienyl chalcones (2 mmol) with cyclopentadiene (2 mmol) in ethanol-water (15:20 mL) at 0–4°C for 6 hours.
  • Yields exceeding 60% were achieved, with the catalyst reusable for up to three cycles (65% → 53% efficiency).

This method highlights the utility of eco-friendly catalysts, though the target compound’s amino and methanol substituents require post-cycloaddition modifications.

Functionalization Strategies for Amino and Methanol Groups

Amination at the 3-Position

The 3-amino group is introduced via nitro reduction or direct amination . In Synlett (2008), diexo-3-aminonorbornane-2-carboxylic acid was synthesized through a domino reaction involving levulinic acid and p-toluoylpropionic acid , followed by a retro-Diels-Alder step under microwave irradiation. Key considerations include:

  • Stereochemical control : The diexo configuration is preserved using enantiopure starting materials or chiral catalysts.
  • Protection-deprotection strategies : Temporary protection of the methanol group (e.g., as a silyl ether) prevents side reactions during amination.

Catalytic and Stereochemical Considerations

Influence of Catalyst on Stereoselectivity

The endo rule predominates in Diels-Alder reactions, but diexo products can be favored using:

  • Lewis acid catalysts : Aluminum chloride or titanium tetrachloride enhance electrophilicity of dienophiles, altering transition-state geometry.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize partial charges, influencing regioselectivity.

Characterization and Validation

Post-synthesis, the compound is validated via:

  • Melting point analysis : 92–94°C.
  • Spectroscopy : $$^1$$H NMR (δ 1.2–2.8 ppm for bicyclic protons, δ 3.5–4.0 ppm for methanol -OH), IR (N-H stretch ~3350 cm⁻¹).
  • Chromatography : HPLC or GC-MS to confirm purity >99%.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Stereoselectivity Reference
Fly-Ash Diels-Alder Fly-ash 60–65 Moderate
Thermal Cycloaddition None 82 Low
Microwave Retro-DA None >99% ee High

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure allows it to be a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

The structural and functional uniqueness of diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol is highlighted through comparisons with analogous bicyclo[2.2.1]hept-5-en-2-yl derivatives. Key compounds are analyzed below:

Structural Analogues
Compound Name Functional Groups/Substituents Stereochemistry Key Properties/Applications Reference
This compound -NH₂ (C3), -CH₂OH (C2) diexo Chiral ligand precursor, asymmetric catalysis
[(2S,3S)-3-Formylbicyclo[2.2.1]hept-5-en-2-yl]-methyl benzoate -CHO (C3), -CH₂OBz (C2) endo/exo mixtures Organocatalytic Diels-Alder reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) -NHCONH-(4-F-C₆H₄) (C2) exo Urea-based bioactive agents
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (3j) -COCl (C2) Not specified Intermediate for acylative coupling
α,α-Disubstituted endo-bicyclo[2.2.1]hept-5-en-2-yl methanols -CH₂OH (C2), α-substituents (e.g., -Ph, -Me) endo Odor evaluation; fragrance applications

Key Observations :

  • Stereochemical Impact: The diexo configuration of the target compound enhances rigidity and stereoselectivity compared to endo isomers (e.g., α,α-disubstituted endo-methanols in ), which exhibit distinct physicochemical properties (e.g., odor profiles).
  • Functional Group Diversity : Urea derivatives (e.g., compound 4b ) prioritize hydrogen-bonding interactions for biological activity, whereas carbonyl derivatives (e.g., 3j ) are reactive intermediates.
  • Applications: The amino-alcohol moiety in the target compound enables dual functionality (nucleophilic -NH₂ and hydrophilic -OH), making it versatile in catalysis, unlike ester or urea analogues.
Physicochemical Properties
  • Solubility: The amino-alcohol group in the target compound enhances water solubility relative to hydrophobic analogues like phenyl-substituted methanols or trifluoromethyl esters .
  • Thermal Stability : Urea derivatives (e.g., 4b ) exhibit higher melting points (121–122°C ) due to hydrogen bonding, whereas the target compound’s melting point is unspecified but likely lower due to reduced crystallinity.
  • Spectroscopic Data :
    • NMR : Bicyclo[2.2.1]hept-5-en-2-yl protons typically resonate at δ 0.5–3.0 ppm (¹H NMR), with substituent-specific shifts (e.g., -NH₂ at δ ~5–6 ppm in urea derivatives ).
    • MS/IR : Exact mass (HRMS) and carbonyl stretches (e.g., 1700 cm⁻¹ for esters ) differentiate functional groups.

Biological Activity

Diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol, with the CAS number 95630-78-7, is a bicyclic compound characterized by its amino and hydroxymethyl functional groups. Its molecular formula is C₈H₁₃NO, and it has a molecular weight of approximately 139.195 g/mol. The compound has garnered interest in various fields, particularly in medicinal chemistry and proteomics, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound features a bicyclic framework that contributes to its unique reactivity and biological interactions. The presence of an amino group allows for potential hydrogen bonding, while the hydroxymethyl group can participate in various chemical reactions.

Physical Properties

PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight139.195 g/mol
Melting Point92–94 °C
CAS Number95630-78-7

Research indicates that this compound may influence protein interactions and enzyme activities due to its structural features. The compound's ability to act as a chiral source in asymmetric synthesis highlights its significance in developing biologically active molecules.

Potential Biological Effects

  • Proteomics Research : The compound has been implicated in studies focusing on protein interactions, suggesting that it may enhance or inhibit certain enzymatic activities.
  • Chiral Source : Its chiral nature makes it a valuable candidate for synthesizing other biologically active compounds.
  • Interactions with Biomolecules : The functional groups within this compound suggest potential interactions with proteins and nucleic acids, which could be explored further in drug discovery contexts.

Toxicological Profile

The safety data sheet indicates that this compound is not classified as harmful upon ingestion or skin contact based on available studies . However, good hygiene practices are recommended to minimize exposure.

Acute Toxicity Classification

Exposure RouteClassification
InhalationCategory 4
OralCategory 4
DermalCategory 4

These classifications suggest that while the compound may not exhibit severe toxicity, caution should still be exercised during handling.

Study on Biological Activity

A study examined the effects of this compound on bacterial cells, highlighting its potential genotoxic effects under certain conditions. The research utilized Escherichia coli lux-biosensors to assess DNA damage and oxidative stress responses caused by the compound .

Summary of Findings

  • Genotoxicity : The compound induced an SOS response in bacterial cells, suggesting potential DNA damage.
  • Oxidative Stress : Reactive oxygen species generated during the oxidation of the compound contributed significantly to its observed genotoxicity.

Q & A

Q. What synthetic routes are most effective for producing diexo-(3-amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol, and how can stereochemical purity be ensured?

The synthesis typically involves Diels-Alder reactions or functionalization of pre-existing norbornene scaffolds. For example, bicyclo[2.2.1]hept-5-en-2-yl isocyanate intermediates can be synthesized via phosgenation of norbornene-derived amines . To ensure stereochemical purity (exo vs. endo isomers), chromatographic separation (e.g., silica gel columns) and recrystallization are critical. The exo isomer reacts ~3× faster than endo in click reactions, making stereoselective synthesis vital for downstream applications .

Q. What analytical methods are recommended to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR distinguish exo and endo isomers via characteristic chemical shifts (e.g., exo-NH protons at δ 6.49 ppm vs. endo at δ 8.52 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C8_8H12_{12}NO for the base structure) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using polar/non-polar solvent systems .

Q. How does the hydroxymethyl group influence the compound’s reactivity in functionalization?

The hydroxymethyl group enables covalent modifications (e.g., esterification, carbamate formation) for bioconjugation. For example, it can react with isocyanates to form urea derivatives or with NHS esters for protein labeling . Steric hindrance from the norbornene scaffold may require optimized reaction conditions (e.g., elevated temperatures or catalysis) .

Advanced Research Questions

Q. How can exo-selective derivatives of this compound enhance metabolic glycoengineering applications?

The exo isomer’s faster reaction kinetics make it ideal for bioorthogonal labeling. For instance, exo-norbornene-modified mannosamine derivatives (e.g., Ac4_4ManNNorbocexo) are incorporated into cell-surface glycans via metabolic pathways and subsequently labeled via tetrazine ligation . Key steps:

Cellular uptake of the acetylated precursor.

Enzymatic deacetylation to expose the reactive norbornene.

Tetrazine-cyclooctyne click chemistry for imaging or targeting .

Q. What strategies resolve contradictions in reported reactivity data for exo vs. endo isomers?

Discrepancies in reaction rates or yields may arise from solvent polarity, temperature, or catalyst choice. For example:

  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance exo reactivity in Diels-Alder reactions .
  • Catalytic systems: Iron(II) caffeine-derived salts improve regioselectivity in norbornene functionalization .
    Recommended workflow:

Replicate conditions from conflicting studies.

Use control experiments (e.g., isomer-spiking in HPLC).

Apply computational modeling (DFT) to compare transition states .

Q. How can this compound serve as a scaffold for protease inhibitor design?

The bicyclic core provides rigidity, while the amino and hydroxymethyl groups allow hydrogen bonding to enzyme active sites. For example:

  • SARS-CoV-2 main protease (Mpro^\text{pro}): Norbornene-based inhibitors exploit the hydrophobic S2 pocket, with IC50_{50} values optimized via substituent tuning .
  • HIV-1 protease: Modifications to the hydroxymethyl group improve binding affinity against resistant strains .
    Key parameters:
  • Steric complementarity: X-ray crystallography of inhibitor-enzyme complexes.
  • Binding kinetics: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Insights Table

ApplicationMethodological ConsiderationsKey References
Stereoselective Synthesis Use chiral auxiliaries or enantioselective catalysts (e.g., Fe(II) salts) for exo selectivity. Monitor via 19^{19}F NMR for fluorinated derivatives .
Bioconjugation Optimize pH (6.5–7.5) for NHS ester reactions. Use tetrazine ligation for <1 hr reaction times in vivo .
Enzyme Inhibition Studies Perform molecular docking (AutoDock Vina) to predict binding poses before synthesizing analogs .

Data Contradiction Analysis

  • Issue: Conflicting yields in isocyanate synthesis (70% via phosgenation vs. trace via vinyl isocyanate cycloaddition ).
  • Resolution: Phosgenation is more reliable but requires strict safety protocols. Trace yields in cycloaddition suggest competing side reactions (e.g., polymerization).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Reactant of Route 2
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol

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